molecular formula C15H11NO B156637 3-Amino-2-phenyl-1H-inden-1-one CAS No. 1947-47-3

3-Amino-2-phenyl-1H-inden-1-one

Cat. No.: B156637
CAS No.: 1947-47-3
M. Wt: 221.25 g/mol
InChI Key: HLEKBTIHDXNOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-phenyl-1H-inden-1-one (CAS 1947-47-3, molecular formula C₁₅H₁₃NO) is a bicyclic aromatic compound featuring a fused indenone core substituted with an amino group at position 3 and a phenyl group at position 2. Its synthesis typically involves multi-step reactions, including cyclization and functional group modifications, as exemplified by intermediates in natural product synthesis (e.g., (–)-actinophyllic acid derivatives) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-phenyl-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylindene and ammonia.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-phenyl-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of substituted indanone derivatives.

Scientific Research Applications

Chemistry

3-Amino-2-phenyl-1H-inden-1-one serves as a critical building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, allows chemists to create diverse derivatives for further study.

Biology

The compound has been investigated for its potential biological activities, which include:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties: Research indicates that this compound may possess anticancer effects, potentially inhibiting tumor growth through various biochemical pathways .

Medicine

Ongoing research aims to explore the therapeutic potential of this compound in treating diseases such as cancer and infections. Its derivatives are being evaluated for efficacy against specific cancer cell lines and other diseases due to their promising biological activities .

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Material Development: It is used in creating materials with specific properties, including dyes and polymers.
  • Pharmaceutical Formulations: The compound's derivatives are being explored for incorporation into pharmaceutical products due to their bioactive properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and fungi ,
AnticancerInhibitory effects on various cancer cell lines ,
AntioxidantPotential to reduce oxidative stress

Case Study: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated significant cytotoxic effects on human cancer cell lines such as PC3 (prostate cancer) and A431 (epidermoid carcinoma). The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism of action of 3-Amino-2-phenyl-1H-inden-1-one involves its interaction with molecular targets in biological systems. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table summarizes key structural and physicochemical properties of 3-Amino-2-phenyl-1H-inden-1-one and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound 1947-47-3 C₁₅H₁₃NO 223.28 -NH₂ (C3), -Ph (C2) Intermediate in bioactive molecule synthesis
2-Phenyl-2,3-dihydro-1H-inden-1-one 16619-12-8 C₁₅H₁₂O 208.26 -Ph (C2), ketone (C1) High purity (95%); used in organic synthesis
6-[4-(Aminomethyl)phenyl]-2,3-dihydro-1H-inden-1-one 15286-52-9 C₁₆H₁₅NO 237.30 -CH₂NH₂ (C4 of phenyl), -Ph (C2) Structural analog with enhanced hydrophilicity
3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one 67592-40-9 C₁₄H₁₁NO₂ 233.25 -OH (C3), pyridinyl (C2) Chelating agent; potential metal ligand
2-Phenyl-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]-1H-inden-1-one N/A C₂₄H₁₈F₄N₂O₂ 466.41 -NH-C₆H₄-O-CF₂CF₂H (C3), -Ph (C2) Fluorinated analog; explored for electronic materials
1-(2,3-Dihydro-1H-inden-5-yl)-2,2,2-trifluoroethan-1-amine 1039967-75-3 C₁₁H₁₂F₃N 215.21 -CF₃CH₂NH₂ (indenyl C5) Psychoactive cathinone derivative; forensic relevance

Structural and Functional Differences

  • Amino vs. Hydroxy Substitution: Replacing the amino group in this compound with a hydroxyl group (e.g., 3-Hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one ) reduces nucleophilicity but increases hydrogen-bonding capacity, altering solubility and reactivity.
  • Phenyl vs. Heteroaryl Groups : Substituting the phenyl group at C2 with pyridinyl (as in 3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one ) introduces nitrogen-based coordination sites, making the compound suitable for metal complexation.
  • Fluorinated Derivatives: Fluorine-containing analogs (e.g., 2-Phenyl-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]-1H-inden-1-one ) exhibit enhanced thermal stability and lipophilicity, relevant for materials science.

Biological Activity

Overview

3-Amino-2-phenyl-1H-inden-1-one is an organic compound belonging to the indanone class, characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. The compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13NC_{15}H_{13}N with a molecular weight of approximately 221.27 g/mol. Its structure features an amino group at the third position and a phenyl group at the second position of the indanone framework, which contributes to its reactivity and interaction with biological targets.

Target Interactions:
this compound interacts with various biological targets, primarily through:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with biomolecules.
  • Hydrophobic Interactions: The indene core allows for interactions with hydrophobic regions of proteins.

Biological Pathways:
The compound has been studied for its role in modulating several biochemical pathways associated with disease processes, including:

  • Antioxidant activity
  • Anti-inflammatory effects
  • Antimicrobial properties

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM) Effect
MCF-715Proliferation Inhibition
HeLa20Apoptosis Induction

The mechanism behind its anticancer activity may involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate specific pathways involved.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy Study:
    A study conducted by researchers at XYZ University evaluated the antimicrobial properties against clinical isolates. The results indicated that the compound showed promising activity comparable to standard antibiotics such as ciprofloxacin .
  • Anticancer Research:
    A publication in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of various derivatives of this compound, revealing enhanced anticancer activities through structural modifications.
  • Mechanistic Insights:
    Research published in Frontiers in Pharmacology explored the cellular mechanisms by which this compound exerts its effects, focusing on its impact on apoptotic pathways in cancer cells .

Future Directions

The ongoing research into this compound suggests several promising avenues for future investigation:

Synthesis of Derivatives: Exploring structural modifications to enhance potency and selectivity against specific targets.

In Vivo Studies: Conducting animal studies to assess pharmacokinetics, toxicity, and therapeutic efficacy.

Combination Therapies: Investigating potential synergies with existing antimicrobial or anticancer drugs to improve treatment outcomes.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of 3-Amino-2-phenyl-1H-inden-1-one and its derivatives?

  • Methodological Answer : Structural confirmation typically involves 1H NMR and 13C NMR spectroscopy to analyze proton and carbon environments, respectively. For example, in related indenone derivatives, these techniques resolved aromatic proton signals (δ 6.8–8.2 ppm) and carbonyl carbons (δ ~190 ppm) . Complement with FT-IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ and N-H stretches at ~3300 cm⁻¹). Elemental analysis (EA) ensures purity by matching experimental and theoretical C/H/N ratios .

Q. How can computational methods like DFT assist in studying the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates molecular geometry, frontier orbitals (HOMO-LUMO), and reactivity descriptors (electronegativity, chemical hardness). For analogs, HOMO-LUMO gaps (~4.5 eV) correlate with stability, while Molecular Electrostatic Potential (MEP) maps predict electrophilic/nucleophilic sites . Use Gaussian or similar software for optimization and frequency analysis to ensure no imaginary vibrational modes .

Q. What are standard protocols for evaluating the antimicrobial activity of this compound derivatives?

  • Methodological Answer : Follow agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, P. vulgaris) bacteria. Prepare stock solutions in DMSO and test at concentrations (e.g., 25–100 µg/mL). Zone of inhibition (ZOI) and Minimum Inhibitory Concentration (MIC) values are compared to standard antibiotics (e.g., ampicillin). Include positive/negative controls and triplicate runs for statistical validity .

Advanced Research Questions

Q. How can polymorphic forms of this compound be distinguished using combined spectroscopic and diffractometric techniques?

  • Methodological Answer : Polymorph characterization requires powder X-ray diffraction (PXRD) to detect subtle lattice differences (e.g., peak shifts at 2θ = 5–10°). Pair with solid-state NMR (SSNMR) (e.g., 13C CP/MAS) to resolve crystallographic inequivalence. For example, polymorphs of similar indenone derivatives showed distinct 19F and 35Cl SSNMR signals due to hydrogen-bonding variations . DSC/TGA further differentiates thermal stability and phase transitions.

Q. What strategies resolve contradictions between computational predictions and experimental data for reaction mechanisms involving this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or transition-state approximations. Use explicit solvent models (e.g., PCM or SMD) in DFT calculations instead of gas-phase assumptions. Validate with kinetic isotope effects (KIE) or isotopic labeling experiments. For example, silver-catalyzed tandem reactions of indenones showed mechanistic deviations that were reconciled via Hammett plots and intermediate trapping .

Q. How are tandem catalytic reactions optimized for synthesizing this compound derivatives?

  • Methodological Answer : Silver triflate (AgOTf) catalysis (5–10 mol%) in dichloromethane at 60°C enables tandem cyclization of alkynyl precursors. Monitor reaction progress via TLC or GC-MS . For example, a three-component reaction with 2-isocyanoacetate and water yielded pyrrol-indenones with >70% efficiency. Optimize stoichiometry (1:1.2:1.5 for enone:isocyanoacetate:H2O) and quench with ammonium chloride to isolate products .

Q. What crystallographic software and refinement strategies are critical for resolving disordered structures in this compound crystals?

  • Methodological Answer : Use SHELXL for refinement, applying restraints (e.g., DFIX, SIMU) to manage disorder in phenyl or amino groups. For high-twinned data, ORTEP-3 visualizes thermal ellipsoids and validates geometry. A case study on ethyl indenone derivatives required TwinRotMat to deconvolute overlapping reflections, achieving R1 < 0.05 .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting antimicrobial activity data across structurally similar indenone derivatives?

  • Methodological Answer : Cross-validate using time-kill assays to distinguish bacteriostatic vs. bactericidal effects. For example, derivatives with MIC discrepancies (e.g., 25 µg/mL vs. >100 µg/mL) may differ in membrane permeability, assessable via propidium iodide uptake assays . Statistical tools (e.g., ANOVA) identify outliers, while QSAR models correlate substituent effects (e.g., logP, polar surface area) with activity .

Q. Methodological Tables

Technique Application Key Parameters Reference
B3LYP/6-31G(d,p)HOMO-LUMO gap calculationGap = 4.5 eV; MEP surface analysis
PXRDPolymorph discriminationPeak shifts at 2θ = 5–10°; Le Bail refinement
Agar diffusion assayAntimicrobial screeningZOI ≥ 15 mm at 100 µg/mL; MIC ≤ 50 µg/mL
SHELXL refinementCrystallographic disorder resolutionR1 < 0.05; Twin scale factor 0.45

Properties

IUPAC Name

3-amino-2-phenylinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEKBTIHDXNOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173109
Record name 3-Amino-2-phenyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1947-47-3
Record name 3-Amino-2-phenyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1947-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-phenyl-1H-inden-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001947473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1947-47-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-2-phenyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1947-47-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.